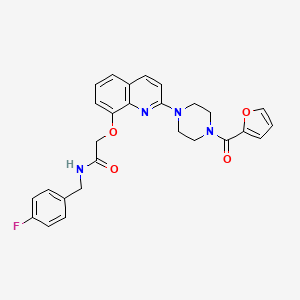

N-(4-fluorobenzyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

Description

This compound features a quinoline core substituted with a furan-2-carbonyl-piperazine moiety at the 2-position and a 4-fluorobenzyl-acetamide group at the 8-oxy position. The fluorobenzyl group enhances lipophilicity and metabolic stability, while the quinoline and furan systems contribute to π-π stacking and hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN4O4/c28-21-9-6-19(7-10-21)17-29-25(33)18-36-22-4-1-3-20-8-11-24(30-26(20)22)31-12-14-32(15-13-31)27(34)23-5-2-16-35-23/h1-11,16H,12-15,17-18H2,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBOGGQYMPHYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=C(C=C4)F)C=C2)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound that exhibits significant potential for various biological applications. Its structure incorporates multiple functional groups, including a fluorobenzyl moiety, a piperazine ring, and a quinoline derivative, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of the compound is , and it features the following key components:

- Fluorobenzyl Group : Enhances lipophilicity and may influence receptor interactions.

- Piperazine Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Quinoline Derivative : Associated with significant pharmacological effects, particularly in cancer treatment.

Biological Activity Overview

Research indicates that compounds containing quinoline and piperazine structures often exhibit notable biological activities. The specific activities of N-(4-fluorobenzyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide include:

-

Anticancer Activity :

- Quinoline derivatives are known for their ability to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to cancer cell death.

- Piperazine derivatives have shown potential in targeting cancer cells through various mechanisms, including apoptosis induction.

-

Antimicrobial Properties :

- Compounds with piperazine structures have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar properties.

-

Neuroprotective Effects :

- The furan component is associated with antioxidant activity, which can protect neuronal cells from oxidative stress and may have implications in neurodegenerative disease treatment.

The biological activity of N-(4-fluorobenzyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial growth.

- Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

Research Findings

Recent studies have provided insights into the biological activity of related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Anilinoquinoline | Structure | Anticancer via topoisomerase inhibition |

| Piperazine Derivatives | Structure | Antimicrobial properties |

| Furan-containing Compounds | Structure | Antioxidant and anticancer activities |

Case Studies

- Anticancer Efficacy : A study on quinoline derivatives demonstrated that modifications to the structure significantly enhanced their potency against various cancer cell lines. The incorporation of piperazine increased the selectivity towards cancerous cells while reducing cytotoxicity to normal cells.

- Neuroprotective Properties : Research highlighted that furan-containing compounds exhibited neuroprotective effects in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity: While provides physicochemical data, biological studies (e.g., kinase inhibition, cytotoxicity) are absent. The quinoline-furan system in the target compound warrants comparison with imidazothiazole-based analogues for target affinity.

- Synthetic Optimization : Lower yields for fluorinated derivatives (5m, 5n) suggest room for improving reaction conditions or catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.